6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine
CAS No.: 1235872-86-2
Cat. No.: VC2762594
Molecular Formula: C11H5BrClNS
Molecular Weight: 298.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235872-86-2 |
|---|---|
| Molecular Formula | C11H5BrClNS |
| Molecular Weight | 298.59 g/mol |
| IUPAC Name | 6-bromo-1-chloro-[1]benzothiolo[2,3-c]pyridine |
| Standard InChI | InChI=1S/C11H5BrClNS/c12-6-1-2-9-8(5-6)7-3-4-14-11(13)10(7)15-9/h1-5H |
| Standard InChI Key | ZOAKQGFVWICQGN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C3=C(S2)C(=NC=C3)Cl |
| Canonical SMILES | C1=CC2=C(C=C1Br)C3=C(S2)C(=NC=C3)Cl |
Introduction
Chemical Identity and Structure
Basic Information
6-Bromo-1-chlorobenzothieno[2,3-c]pyridine is a complex heterocyclic compound characterized by a benzothieno[2,3-c]pyridine core with bromine and chlorine substituents at the 6 and 1 positions, respectively. This compound is identified by the CAS Registry Number 1235872-86-2 and has a molecular formula of C11H5BrClNS .
Structural Features
The compound consists of a fused ring system where a benzene ring is fused with a thiophene ring, which is further fused with a pyridine ring. The halogen substituents (bromine and chlorine) introduce specific electronic and steric properties that influence its reactivity and potential applications. The molecular weight of this compound is 298.59 g/mol, making it a medium-sized organic molecule .
Chemical Identifiers
Table 1: Chemical Identifiers for 6-Bromo-1-chlorobenzothieno[2,3-c]pyridine
| Identifier Type | Value |
|---|---|
| CAS Number | 1235872-86-2 |
| Molecular Formula | C11H5BrClNS |
| Molecular Weight | 298.59 g/mol |
| IUPAC Name | 6-bromo-1-chloro-benzothiolo[2,3-c]pyridine |
| Standard InChI | InChI=1S/C11H5BrClNS/c12-6-1-2-9-8(5-6)7-3-4-14-11(13)10(7)15-9/h1-5H |
| Standard InChIKey | ZOAKQGFVWICQGN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C3=C(S2)C(=NC=C3)Cl |
The compound's structure can be recognized by its distinctive benzothieno[2,3-c]pyridine scaffold, which provides a rigid framework for the bromine and chlorine substituents .
Physical and Chemical Properties
Physical Properties
While comprehensive experimental physical property data for 6-Bromo-1-chlorobenzothieno[2,3-c]pyridine is limited in the literature, various computational methods have been used to predict its properties .
Table 2: Physical Properties of 6-Bromo-1-chlorobenzothieno[2,3-c]pyridine
| Property | Value | Method |
|---|---|---|
| Physical State | Solid (presumed) | - |
| Boiling Point | 449.1±40.0 °C | Predicted |
| Density | 1.772±0.06 g/cm³ | Predicted |
| XLogP3-AA | 4.9 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 0 | Computed |
| Exact Mass | 296.90146 Da | Computed |
The compound's relatively high predicted boiling point suggests strong intermolecular forces, which is consistent with its structure containing polarizable halogens and a heterocyclic system capable of π-stacking interactions .
Chemical Reactivity
The reactivity of 6-Bromo-1-chlorobenzothieno[2,3-c]pyridine is largely determined by its halogen substituents and heterocyclic system. The bromine at position 6 can potentially undergo various coupling reactions (e.g., Suzuki, Negishi) under appropriate conditions, making this compound valuable as a building block in organic synthesis. The chlorine at position 1 adjacent to the nitrogen in the pyridine ring may participate in nucleophilic aromatic substitution reactions, though likely with reduced reactivity compared to 2-halopyridines .
Synthesis and Preparation
Purification Methods
Standard purification techniques for similar heterocyclic compounds typically include:
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Recrystallization from appropriate solvents
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Column chromatography using silica gel
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Preparative HPLC for high-purity requirements
The purity standards for commercial samples are typically ≥98%, as indicated by manufacturers like MolCore .
Related Compounds and Structural Analogs
Parent Compound and Derivatives
The parent compound, benzothieno[2,3-c]pyridine (CAS: 244-90-6), forms the core structure of 6-Bromo-1-chlorobenzothieno[2,3-c]pyridine. Various other derivatives with different substitution patterns exist, including those with different halogens or other functional groups at various positions of the tricyclic system .
Similar Heterocyclic Systems
Related heterocyclic systems with potential structural similarities include:
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Benzofuro[2,3-c]pyridines, where the sulfur in the thiophene ring is replaced by oxygen
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6-Bromo-1-chloro-7-methoxyisoquinoline (CAS: 758710-74-6), which shares a similar substitution pattern but on a different heterocyclic system
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6-Bromo-1-chloro-2-isopropoxynaphthalene (CAS: 1394291-46-3), another halogenated polycyclic aromatic compound
These related structures provide context for understanding the chemical behavior and potential applications of 6-Bromo-1-chlorobenzothieno[2,3-c]pyridine within the broader family of heterocyclic compounds.
Future Research Directions
Gaps in Current Knowledge
Despite the commercial availability of 6-Bromo-1-chlorobenzothieno[2,3-c]pyridine, several aspects of this compound remain underexplored:
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Detailed experimental physical properties (melting point, solubility in various solvents)
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Comprehensive reactivity studies, particularly regarding the selectivity between the bromine and chlorine substituents in various reaction conditions
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Biological activity screening against diverse targets
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Crystal structure and solid-state packing arrangements
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